4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-bromophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDVFIFIMWTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384761 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-11-3 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Biphenyl
The initial step in synthesizing 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is the selective bromination of biphenyl to produce 4-bromobiphenyl intermediates. Several methods have been developed to optimize this step:
Catalytic Bromination in Organic Solvents:
Biphenyl is reacted with liquid bromine in the presence of catalysts such as aluminum chloride, iron trichloride, zinc chloride, or iron/aluminum powder in solvents like dichloroethane. The reaction is typically conducted at low temperatures (0–10 °C) to control selectivity and minimize dibrominated byproducts. Chlorine gas may be introduced to modulate the reaction rate and improve yield. After reaction completion, the mixture is washed with sodium bisulfite solution to remove excess bromine and purified by distillation, recrystallization, and drying to obtain 4-bromobiphenyl with high purity and yield (up to 75%).Solvent-Mediated Monobromination:
An improved industrial process uses solvents inert to bromine such as organosulfur compounds (e.g., dimethyl sulfoxide), amides (e.g., N,N-dimethylformamide), nitriles (e.g., acetonitrile), or acids with pKa > 3. This approach allows monobromination at ambient temperature with yields exceeding 65–75%, while minimizing dibrominated impurities.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | Dichloroethane, DMSO, DMF, acetonitrile | High selectivity for 4-bromobiphenyl |
| Catalyst | AlCl3, FeCl3, ZnCl2, Fe powder | Enhanced bromination rate |
| Temperature | 0–10 °C (bromination), 50–75 °C (post-reaction) | Controlled reaction kinetics |
| Bromine equivalents | 0.1–1.0 relative to biphenyl | Monobromination favored |
| Yield | 65–75% | High purity product |
Carboxylation to Introduce the Carboxylic Acid Group
Following bromination, the carboxylic acid group is introduced at the 4 position of the biphenyl ring. Common approaches include:
Gomberg Reaction Variant:
This involves the reaction of para-bromoaniline with benzene derivatives, followed by further functional group transformations to install the carboxylic acid moiety. This method is less commonly detailed but is referenced as a classical route.Suzuki-Miyaura Coupling Followed by Hydrolysis:
A more modern and efficient method involves coupling a halogenated biphenyl (such as 4-bromobiphenyl) with boronic acid derivatives under palladium catalysis, followed by hydrolysis or oxidation to yield the carboxylic acid. This method is widely used for related biphenyl carboxylic acids and can be adapted for this compound.
A representative synthetic sequence for preparing this compound involves:
-
- React biphenyl with bromine in dichloroethane at 0–10 °C with AlCl3 catalyst.
- Monitor reaction progress by gas chromatography until 60–75% conversion.
- Quench and wash with sodium bisulfite solution.
- Purify by distillation and recrystallization to obtain 4-bromobiphenyl.
Carboxylation via Suzuki Coupling:
- React 4-bromobiphenyl with a boronic acid derivative (e.g., 4-carboxyphenylboronic acid) in the presence of a palladium catalyst such as Pd(PPh3)4 or (dppf)PdCl2.
- Use a base like potassium carbonate in solvents such as toluene or ethanol.
- Heat at 80–90 °C for 12–16 hours under inert atmosphere.
- Purify the product by filtration, solvent removal, and column chromatography or recrystallization.
Hydrolysis or Esterification (if needed):
- If starting from ester intermediates, hydrolyze methyl esters to carboxylic acids using aqueous base or acid.
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Catalytic bromination | Bromination of biphenyl with Br2 and catalyst | High selectivity, scalable | Requires careful temperature control |
| Solvent-mediated bromination | Use of inert solvents like DMSO or DMF | Minimizes dibromination | Solvent cost and removal |
| Suzuki-Miyaura coupling | Coupling of halogenated biphenyl with boronic acid | Versatile, high yield, mild conditions | Requires palladium catalyst |
| Gomberg reaction variant | Reaction of para-bromoaniline with benzene | Classical method | Less commonly used, multi-step |
The preparation of this compound is primarily achieved through selective bromination of biphenyl followed by carboxylation via coupling reactions. Industrial and laboratory methods emphasize control of reaction conditions to maximize yield and purity, employing catalysts and solvents that favor monobromination and efficient coupling. The Suzuki-Miyaura coupling reaction is a particularly effective method for introducing the carboxylic acid group after bromination. These methods are supported by extensive research and patent literature, demonstrating their robustness and scalability.
Chemical Reactions Analysis
4’-Bromo[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form other derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
Key Intermediate :
- 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid serves as a versatile intermediate in organic synthesis. It is utilized in the production of various compounds including pharmaceuticals, agrochemicals, and liquid crystals .
Reactions :
- The compound participates in several important chemical reactions such as:
- Suzuki Coupling Reaction : This reaction allows for the formation of biaryl compounds, which are crucial in drug development and materials science.
- Esterification : The carboxylic acid group can react with alcohols to form esters, expanding its utility in synthetic pathways.
Cytochrome P-450 Interaction :
- Research indicates that this compound interacts significantly with cytochrome P-450 enzymes. This interaction can influence drug metabolism and efficacy, suggesting its potential role as a modulator of metabolic pathways .
Inhibition Studies :
- The compound has been studied for its inhibitory effects on 5α-reductase, an enzyme involved in steroid metabolism. This inhibition could have therapeutic implications for conditions such as androgenetic alopecia and benign prostatic hyperplasia.
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of 4’-Bromo[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, its metabolism by cytochrome P-450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules . The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Halogen-Substituted Biphenylcarboxylic Acids
Key Differences :
- Reactivity : The bromo substituent balances cost and reactivity, making it preferable for nucleophilic substitutions over chloro analogs. Iodo derivatives, while more reactive in coupling reactions, are costlier and less stable .
- Applications : Bromo and iodo derivatives are favored in organic synthesis, whereas chloro analogs are less common in high-value applications .
Positional Isomers
Impact of Position :
- The 4-position isomer’s linear structure enhances its utility in materials science, whereas 2- and 3-position isomers are more suited for asymmetric synthesis .
Comparison with Functional Group Variants
Hydroxy Derivatives
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, synthesized by hydrolyzing the bromo derivative, exhibits:
- Enhanced solubility in polar solvents due to the -OH group.
- Applications: Key monomer for heat-resistant polyesters (melting point: 240–320°C) and phosphors .
Ester Derivatives
Functional Group Impact :
- Esters are preferred in drug synthesis due to better bioavailability, while the carboxylic acid form is utilized in polymer chemistry .
Biological Activity
4'-Bromo[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5731-11-3) is a compound that has garnered attention in various fields of biological and medicinal chemistry. Its structure, characterized by a bromine atom and a carboxylic acid group attached to a biphenyl framework, suggests potential interactions with biological systems that can lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
This compound is known for its interactions with cytochrome P-450 enzymes in rat hepatic microsomes. These interactions suggest that the compound may influence metabolic processes through enzyme modulation. The compound can undergo various chemical reactions, including substitution and oxidation, which can further affect its biological activity.
Biochemical Interactions
The primary biochemical interactions of this compound involve:
- Cytochrome P-450 Interaction : The compound binds to cytochrome P-450-dependent monooxygenases, leading to alterations in the metabolism of other substrates within the cell.
- Cell Signaling Pathways : It has been observed to affect various cell signaling pathways and gene expression profiles, indicating a broader impact on cellular functions.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that this compound exhibits varying degrees of toxicity depending on the concentration used. The compound's IC50 value was determined to be approximately 67 μM when tested on human fibroblasts, suggesting a relatively low toxicity profile compared to other compounds tested in similar assays .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage. Lower doses tend to have minimal effects on cellular processes, while higher doses can lead to notable changes in enzyme activity and metabolism. Notably, high doses may induce oxidative stress and disrupt cellular redox balance.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid with high purity?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and 4-carboxyphenyl halides, using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) . Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1). Purity >97% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Monitor reaction progress with TLC (Rf ≈ 0.4 in hexane:EtOAc 3:1) and ensure inert conditions to prevent dehalogenation side reactions.
Q. What safety protocols are critical during handling and storage?
- Hazard Mitigation : The compound exhibits H302 (oral toxicity), H312 (dermal toxicity), and H332 (inhalation toxicity). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store sealed in desiccated conditions at room temperature to avoid hydrolysis of the carboxylic acid group .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers.
Q. Which spectroscopic techniques are optimal for structural characterization?
- Analytical Workflow :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.4–8.1 ppm, J = 8 Hz), with the carboxylic acid proton at δ 12–13 ppm (broad, D₂O exchangeable) .
- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3000 cm⁻¹, C=O: 1680–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) .
- HPLC-MS : Molecular ion peak at m/z 277.11 (M+H⁺) with 98% purity .
Advanced Research Questions
Q. How can computational modeling optimize derivatization reactions of this compound?
- Strategy : Use density functional theory (DFT) to predict reaction pathways for cross-coupling or carboxylate functionalization. For example, simulate transition states for Suzuki-Miyaura reactions with varying ligands (e.g., Pd(OAc)₂ vs. PdCl₂) to assess activation energies .
- Validation : Compare computational results with experimental yields (e.g., 70–85% for Pd-catalyzed couplings) and adjust solvent polarity (DMF vs. THF) to stabilize intermediates .
Q. How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
- Data Analysis : Conflicting yields (e.g., 60% vs. 85%) may arise from:
- Catalyst Loading : Higher Pd concentrations (>5 mol%) can induce side reactions (e.g., homocoupling).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts via coordination.
- Base Selection : K₂CO₃ vs. Cs₂CO₃ impacts deprotonation rates of the carboxylic acid group .
- Experimental Design : Conduct a factorial design (2³ matrix) testing catalyst, solvent, and base variables to identify optimal conditions .
Q. What electronic effects does the bromine substituent exert in metal-catalyzed reactions?
- Mechanistic Insight : The electron-withdrawing bromine group reduces electron density at the biphenyl ring, enhancing oxidative addition in Pd-catalyzed couplings. However, it may sterically hinder transmetalation with bulky boronic acids.
- Comparative Studies : Compare reactivity with non-brominated analogs (e.g., biphenyl-4-carboxylic acid) to isolate electronic vs. steric contributions. DFT calculations show a 0.3 eV decrease in LUMO energy for the brominated derivative, favoring electrophilic attacks .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
